4-O-beta-Glucopyranosyl-cis-coumaric acid

Descripción

Contextualization within Phenolic Glycosides and Hydroxycinnamic Acid Derivatives

4-O-beta-Glucopyranosyl-cis-coumaric acid is chemically classified as both a phenolic glycoside and a derivative of hydroxycinnamic acid. This dual classification is central to understanding its biochemical significance. nih.govplantaedb.com

Phenolic Glycosides: This broad class of compounds consists of a phenolic functional group (a hydroxyl group attached to an aromatic ring) bonded to a sugar moiety via a glycosidic bond. In the case of this compound, the phenolic structure is cis-p-coumaric acid, and the sugar is a beta-D-glucopyranose unit. The attachment of the glucose molecule, a process known as glycosylation, significantly impacts the compound's properties, often increasing its water solubility and stability compared to the aglycone (the non-sugar part) alone.

Hydroxycinnamic Acid (HCA) Derivatives: The core of the molecule, cis-p-coumaric acid, belongs to the hydroxycinnamic acid family, which are derivatives of cinnamic acid. HCAs are a major subgroup of phenolic acids synthesized by plants through the shikimate pathway. These compounds and their derivatives, including esters and glycosides, are integral to plant physiology. They play roles in strengthening plant cell walls and providing defense against pathogens and environmental stressors like water deficit or heavy metal exposure. nih.gov this compound is one of many such derivatives, representing a form in which HCAs are stored, transported, or utilized within the plant.

Table 2: Chemical Classification

| Classification Group | Description |

| Phenolic Glycosides | Organic compounds containing a phenolic structure attached to a glycosyl moiety. |

| Hydroxycinnamic Acid Derivatives | Compounds derived from cinnamic acid, characterized by a C6-C3 carbon skeleton. |

| Glycosyl Compounds | Molecules containing a sugar bound to another functional group via a glycosidic bond. |

Historical Trajectories and Current Research Landscape

The study of this compound is intrinsically linked to the advancement of analytical chemistry. While hydroxycinnamic acids have been known for a longer period, the identification and characterization of their specific glycosylated forms required the development of sophisticated separation and spectroscopic techniques.

Historical Trajectories: The isolation and structural elucidation of compounds like this compound from complex plant extracts became more feasible with the advent of methods such as High-Performance Liquid Chromatography (HPLC) for purification and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis. For instance, research published in 2002 detailed the use of column chromatography and HPLC to fractionate extracts from flaxseed, leading to the isolation of two hydroxycinnamic acid derivatives, one of which was 4-O-beta-Glucopyranosyl-p-coumaric acid, with its structure confirmed by NMR. chemfaces.com This type of foundational work has allowed for the precise identification of this and related compounds in a variety of botanical sources.

Current Research Landscape: Contemporary research continues to explore the occurrence and function of this compound. A significant area of investigation is its role in plant biochemistry and response to environmental factors. Studies have examined how the concentration of hydroxycinnamic acid derivatives fluctuates in crops under different growing conditions, such as varying temperatures and light exposure, which has implications for agriculture and food science. nih.gov

In the field of biochemistry and pharmacology, the compound is a subject of study for its biological activities. Recent research has explored its potential inhibitory effects on certain cytochrome P450 enzymes (CYP3A4 and CYP1A2), which are crucial for drug metabolism. It has also been investigated for its effect on lipopolysaccharide-induced nitric oxide production, a key process in inflammation. chemicalbook.com Furthermore, its availability as a purified chemical reference standard is crucial for ensuring the accuracy and reproducibility of such research endeavors. chemfaces.com The ongoing work aims to further clarify the compound's metabolic pathways, biological roles, and potential applications.

Structure

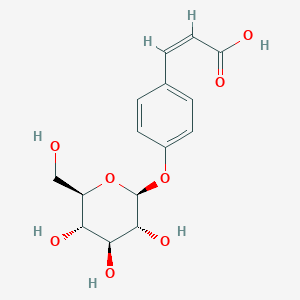

2D Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-3-/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFYQZQUAULRDF-LSSWKVNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of 4 O Beta Glucopyranosyl Cis Coumaric Acid

Phylogenetic Distribution and Plant Sources

4-O-beta-Glucopyranosyl-cis-coumaric acid has been identified in a range of plant species, indicating a widespread, albeit not universal, distribution throughout the plant kingdom. Its presence has been confirmed in angiosperms, spanning from aquatic plants to succulents and economically important crops.

Identification in Nelumbo nucifera

The sacred lotus, Nelumbo nucifera, is a well-documented source of this compound. medchemexpress.com This natural compound has been isolated and characterized from the leaves of this aquatic perennial. glpbio.com Its identification was achieved through various analytical techniques, including tandem mass spectrometry, which confirmed its structure as a glycosylated phenolic compound with a cis-configured coumaric acid moiety linked to a beta-glucopyranosyl group at the 4-O position.

Presence in Bryophyllum pinnatum

Metabolite profiling of Bryophyllum pinnatum, a succulent plant known for its medicinal uses, has led to the unambiguous identification of 4'-O-β-D-glucopyranosyl-cis-p-coumaric acid. nih.gov This phenolic glucoside was isolated from a methanol (B129727) extract of the plant's leaves and its structure was elucidated using 1H and 2D NMR analysis. nih.gov The cis-configuration of the double bond in the coumaric acid moiety is a key characteristic of this compound found in B. pinnatum.

Characterization from Malus micromalus Makino Fruit

Research on the phenolic composition of various apple species (Malus) has revealed the presence of p-coumaric acid and its derivatives. nih.govresearchgate.net While studies on Malus micromalus have identified a range of phenolic compounds, including various flavonoids and phenolic acids, the specific isolation of this compound is part of a broader profile of coumaroylquinic acids and other related compounds. nih.govmdpi.com The presence of p-coumaric acid derivatives is a consistent finding in the analysis of Malus species. nih.govresearchgate.net

Isolation from Flaxseed

Flaxseed (Linum usitatissimum) is a rich source of various phenolic compounds, including phenolic acid glucosides. nih.govwikipedia.org Among these, p-coumaric acid glucoside has been identified. uaeu.ac.aenih.gov More specifically, fractionation of phenolic extracts from flaxseed followed by HPLC and NMR spectroscopy has led to the identification of 4-O-β-D-glucopyranosyl-p-coumaric acid. chemfaces.com This compound is often found in polymeric structures within the flaxseed, linked to other phenolic molecules. uaeu.ac.ae

Diverse Botanical Occurrences

Beyond the aforementioned species, this compound and its isomers have been reported in other plants. For instance, it has been documented in Acanthus ilicifolius and Breynia rostrata. nih.gov The presence of p-coumaric acid and its glucosides is widespread in the plant kingdom, suggesting that the cis-isomer may also be present in many other species, often alongside the more common trans-isomer. nih.govbenthamscience.com

Elucidation of Biosynthetic Precursors and Metabolic Routes

The biosynthesis of this compound begins with the general phenylpropanoid pathway, a fundamental metabolic route in plants for the synthesis of a wide array of phenolic compounds. wikipedia.org

The initial precursor for this pathway is the amino acid phenylalanine. nih.gov Through a series of enzymatic reactions, phenylalanine is converted to p-coumaric acid. This process involves the deamination of phenylalanine to cinnamic acid, followed by hydroxylation to yield p-coumaric acid. nih.gov

The formation of the cis-isomer of p-coumaric acid can occur from the more stable trans-isomer through photoisomerization, a process driven by exposure to UV radiation. However, enzymatic control over the formation of cis-isomers in plants is also plausible, though the specific enzymes responsible for this conversion in the context of this compound biosynthesis are not yet fully characterized.

The final step in the biosynthesis is the glycosylation of the cis-p-coumaric acid. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), a large family of enzymes that transfer a glucose moiety from UDP-glucose to the hydroxyl group of the p-coumaric acid. researchgate.netnih.gov This glycosylation step is crucial as it can alter the solubility, stability, and biological activity of the parent molecule. nih.govnih.gov The specific UGT responsible for the glycosylation of cis-p-coumaric acid at the 4-O position has not been definitively identified and is an area of ongoing research.

Table 1: Documented Plant Sources of this compound and Related Compounds

| Plant Species | Compound Identified | Part of Plant |

|---|---|---|

| Nelumbo nucifera (Lotus) | This compound | Leaves |

| Bryophyllum pinnatum | 4'-O-β-D-glucopyranosyl-cis-p-coumaric acid | Leaves |

| Malus micromalus Makino | p-Coumaric acid derivatives | Fruit |

| Linum usitatissimum (Flaxseed) | 4-O-β-D-glucopyranosyl-p-coumaric acid | Seed |

| Acanthus ilicifolius | 4'-O-beta-D-glucosyl-cis-p-coumaric acid | Not specified |

Table 2: Key Precursors and Enzymes in the Biosynthesis of this compound

| Precursor/Enzyme | Role in Biosynthesis |

|---|---|

| Phenylalanine | Initial amino acid precursor |

| Cinnamic acid | Intermediate in the phenylpropanoid pathway |

| p-Coumaric acid | Direct precursor to the coumaric acid moiety |

| UDP-glucose | Glucose donor for glycosylation |

| Phenylalanine ammonia-lyase (PAL) | Enzyme catalyzing the conversion of phenylalanine to cinnamic acid |

| Cinnamate-4-hydroxylase (C4H) | Enzyme catalyzing the hydroxylation of cinnamic acid to p-coumaric acid |

Role of the Shikimate Pathway in Aromatic Precursor Synthesis

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, which serve as precursors to a wide range of secondary metabolites, including p-coumaric acid. wu.ac.thontosight.ai This pathway is not found in mammals. nih.gov The synthesis of p-coumaric acid, the aromatic precursor of this compound, originates from the central carbon metabolism.

The pathway commences with the condensation of two primary metabolites: phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. wu.ac.thontosight.ai This initial reaction forms 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). Through a series of seven enzymatic reactions, DAHP is converted into chorismate, a key branch-point intermediate in the synthesis of aromatic compounds. nih.govwu.ac.th

From chorismate, the pathway branches to produce the aromatic amino acids L-phenylalanine and L-tyrosine. qmul.ac.uk L-phenylalanine is then converted to cinnamic acid through the action of the enzyme phenylalanine ammonia-lyase (PAL). qmul.ac.uk Cinnamic acid is subsequently hydroxylated at the para-position by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. qmul.ac.uk It is the cis-isomer of this p-coumaric acid that serves as the direct aglycone precursor for this compound.

Key Intermediates in the Shikimate Pathway Leading to p-Coumaric Acid

| Intermediate Compound | Preceding Compound(s) | Key Enzyme(s) |

|---|---|---|

| 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | Phosphoenolpyruvate (PEP) + Erythrose-4-phosphate (E4P) | DAHP synthase |

| Chorismate | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | A series of six enzymes |

| L-Phenylalanine | Chorismate | Multiple enzymatic steps |

| Cinnamic acid | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) |

| p-Coumaric acid | Cinnamic acid | Cinnamate-4-hydroxylase (C4H) |

Synthetic and Isolation Methodologies for 4 O Beta Glucopyranosyl Cis Coumaric Acid

Advanced Enzymatic Synthesis Strategies

Enzymatic synthesis offers a highly specific and efficient route to 4-O-beta-Glucopyranosyl-cis-coumaric acid, overcoming many of the limitations of chemical methods. The use of biocatalysts allows for precise control over the glycosylation process, leading to high yields of the desired product.

Regioselective Glycosylation Techniques

The primary challenge in the synthesis of this compound is ensuring the attachment of the glucose moiety specifically at the 4-hydroxyl group of the coumaric acid. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from a donor to an acceptor molecule with high regioselectivity. scispace.com UDP-dependent glycosyltransferases (UGTs) are particularly effective in this regard, utilizing UDP-glucose as the sugar donor. scispace.com

Research has demonstrated the successful use of UGTs in the glycosylation of various phenolic compounds. For instance, the UGT78D2 enzyme has been expressed in E. coli for the production of this specific glycoside. This enzymatic approach ensures that the glycosidic bond is formed at the desired position, avoiding the formation of unwanted isomers.

A study on the enzymatic acylation of flavonoid glucosides with aromatic acids, such as p-coumaric acid, by an enzymatic reaction system from cultured cells of Ipomoea batatas also highlights the potential for regioselective modifications. wikipedia.org

Biocatalytic System Design and Optimization

The design and optimization of the biocatalytic system are crucial for maximizing the yield and efficiency of the enzymatic synthesis. This involves the selection of a suitable microbial host, optimization of fermentation conditions, and efficient downstream processing.

For the production of this compound, E. coli BL21(DE3) expressing a specific UGT has been utilized in fed-batch bioreactors. rsc.org Optimization of parameters such as oxygen transfer rates is critical for cell viability and productivity. rsc.org Downstream processing typically involves continuous centrifugation to remove cell debris, followed by purification steps. rsc.org

The development of biocatalytic cascades represents a promising strategy for the synthesis of complex molecules from simple precursors. Such systems can be designed to convert p-coumaric acid derivatives and dopamine (B1211576) into benzylisoquinoline alkaloids, showcasing the power of multi-enzyme systems. chemicalbook.comslideshare.net

| Parameter | Optimized Value/Condition | Impact |

| Biocatalyst | E. coli BL21(DE3) expressing UGT78D2 | High regioselectivity and yield |

| Bioreactor Type | Fed-batch | Allows for high cell density and product titer |

| Oxygen Transfer Rate | 150 mmol/L/h | Maintains cell viability and productivity |

| Product Titer | 4.8 g/L over 48 hours | Demonstrates efficient production |

Extraction and Isolation from Natural Plant Matrices

This compound is a naturally occurring compound found in various plants, most notably in Nelumbo nucifera (lotus). rsc.orgmedchemexpress.combldpharm.com Extraction from these natural sources provides a direct route to obtaining the compound, although it requires sophisticated purification techniques to isolate it from a complex mixture of other phytochemicals. The compound has also been identified in flaxseed. nih.gov

Chromatographic Fractionation and Purification Techniques

Chromatography is the cornerstone of isolating and purifying this compound from plant extracts. A multi-step chromatographic approach is often necessary to achieve high purity.

Initially, a crude extract is obtained using a suitable solvent, such as methanol (B129727). numberanalytics.com This extract is then subjected to various chromatographic techniques. Column chromatography, followed by high-performance liquid chromatography (HPLC), is a common workflow. nih.gov

The choice of chromatographic phases is critical. For instance, an offline two-dimensional HPLC method has been successfully employed for the separation of coumarin (B35378) glycosides, using a phenyl-bonded silica-based reversed-phase column in the first dimension and an octadecyl-bonded silica-based reversed-phase column in the second. royalholloway.ac.uk This approach leverages the different selectivities of the two stationary phases to achieve high-purity compounds. royalholloway.ac.uk

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the final purification and quantification of p-coumaric acid and its derivatives. numberanalytics.com A typical RP-HPLC setup might use a C18 column with a gradient elution system. numberanalytics.com

| Technique | Stationary Phase | Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Gradient of organic solvents | Initial fractionation of crude extract |

| 1D-HPLC | Phenyl-bonded silica | Water/Acetonitrile (B52724) with formic acid | Further separation of fractions |

| 2D-HPLC | Octadecyl-bonded silica | Water/Acetonitrile with formic acid | High-purity isolation of target compound |

| RP-HPLC | C18 | Water/Methanol/Acetic Acid | Quantification and final purification |

Chemical Synthetic Approaches for Complex Glycoside Architectures

While enzymatic and isolation methods are preferred, chemical synthesis of glycosides remains a fundamental area of research. However, the chemical synthesis of this compound is fraught with challenges, primarily the lack of regioselectivity.

The classic Koenigs-Knorr reaction, a long-standing method for glycosylation, involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate. wikipedia.orgnih.govnumberanalytics.com When applied to the synthesis of coumaric acid glycosides, this method suffers from low yields, often less than 30%. This is due to competing reactions at other hydroxyl positions on the coumaric acid molecule.

Analytical Characterization and Structural Elucidation of 4 O Beta Glucopyranosyl Cis Coumaric Acid

Advanced Spectroscopic Methods

Spectroscopy is fundamental to the structural determination of 4-O-beta-Glucopyranosyl-cis-coumaric acid, offering detailed insights into its atomic framework and stereochemical features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed stereochemistry of this compound. Specifically, ¹H NMR provides critical data through chemical shifts and spin-spin coupling constants (J-values) that define the molecule's configuration.

Two key stereochemical features are assigned using ¹H NMR:

The cis-Configuration of the Alkene: The geometry of the double bond in the coumaric acid moiety is determined by the coupling constant between the two vinyl protons (H-α and H-β). A cis-isomer typically exhibits a smaller coupling constant, generally in the range of 7–12 Hz. This is distinct from the trans-isomer, which shows a much larger coupling constant (typically 12–18 Hz).

The β-Configuration of the Glucopyranosyl Linkage: The stereochemistry of the O-glycosidic bond is established by examining the signal of the anomeric proton (H-1') of the glucose unit. A β-linkage is characterized by a large axial-axial coupling constant, typically around 7–8 Hz, for the doublet corresponding to the anomeric proton. An α-linkage would present a significantly smaller J-value (around 3–4 Hz).

While a complete experimental dataset is highly dependent on solvent and instrumentation, the following table illustrates the key ¹H NMR signals crucial for the stereochemical assignment of the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Stereochemical Significance |

|---|---|---|---|---|

| H-α (vinyl) | ~5.8 | Doublet (d) | ~12 | J-value confirms cis-geometry of the double bond. |

| H-β (vinyl) | ~6.9 | Doublet (d) | ~12 | |

| H-1' (anomeric) | ~5.0 | Doublet (d) | ~7-8 | J-value confirms the β-configuration of the glycosidic linkage. |

Mass Spectrometry (MS) Techniques for Structural Confirmation (e.g., MSⁿ, UPLC-MS/MS)

Mass spectrometry (MS) is indispensable for confirming the molecular weight and probing the structure of this compound. Techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provide both separation and highly specific structural data.

In negative ion mode electrospray ionization (ESI-), the compound is typically observed as a deprotonated molecule [M-H]⁻. For a molecular formula of C₁₅H₁₈O₈, the expected exact mass is 326.1002 g/mol . Therefore, the parent ion would appear at a mass-to-charge ratio (m/z) of approximately 325.1.

Tandem mass spectrometry (MS/MS or MSⁿ) involves isolating this parent ion and subjecting it to fragmentation. The resulting fragmentation pattern is characteristic of the structure. For this compound, the most prominent fragmentation event is the cleavage of the glycosidic bond, resulting in the neutral loss of the glucose moiety (C₆H₁₀O₅, mass ≈ 162.05 Da). This produces a characteristic fragment ion corresponding to the deprotonated cis-p-coumaric acid aglycone.

The key structural confirmations from MS analysis are summarized below.

| Ion Description | Ionization Mode | Expected m/z | Structural Significance |

|---|---|---|---|

| [M-H]⁻ (Parent Ion) | ESI- | 325.1 | Confirms the molecular weight of the intact molecule. |

| [M-H - 162]⁻ (Fragment Ion) | ESI- | 163.0 | Represents the loss of the glucosyl group, confirming the presence of a hexose (B10828440) sugar and identifying the p-coumaric acid aglycone (m/z 163). |

High-Resolution Chromatographic Analysis

Chromatographic techniques are essential for the isolation, purification, and analytical quantification of this compound from complex mixtures such as plant extracts.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) Applications

Both HPLC and UPLC are widely used for the analysis of phenolic compounds, including coumaric acid glycosides. These methods utilize a stationary phase, typically a reversed-phase column (e.g., C18), and a polar mobile phase. The compound is separated from other components based on its polarity and interaction with the column.

UPLC offers advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity, by using columns with smaller particle sizes (<2 µm).

A typical analysis involves a gradient elution, where the composition of the mobile phase is changed over time. This is commonly achieved by starting with a high concentration of an aqueous solvent (often acidified with formic acid or acetic acid to improve peak shape) and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is most commonly performed using a UV detector, as the coumaric acid chromophore exhibits strong absorbance in the UV region, typically around 280-320 nm.

The following table outlines typical conditions for the chromatographic analysis of this compound.

| Parameter | Typical Conditions |

|---|---|

| Technique | Reversed-Phase UPLC or HPLC |

| Stationary Phase (Column) | C18 (e.g., 1.7-5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution (increasing percentage of B over time) |

| Detection | UV-Vis or Photodiode Array (PDA) Detector |

| Detection Wavelength | ~280-320 nm |

Ecological and Plant Physiological Functions of 4 O Beta Glucopyranosyl Cis Coumaric Acid

Contribution to Plant Secondary Metabolism and Stress Adaptation

4-O-beta-Glucopyranosyl-cis-coumaric acid is a glycosylated phenolic compound that plays a role in the intricate network of plant secondary metabolism. As a derivative of p-coumaric acid, it is situated within the phenylpropanoid pathway, a central route for the biosynthesis of a vast array of plant compounds essential for growth, development, and adaptation. The presence of the cis-isomer is less common than the trans-isomer, suggesting specific enzymatic control and potentially specialized functions.

The biosynthesis of this compound involves the glucosylation of cis-p-coumaric acid, a reaction catalyzed by specific glucosyltransferases. This process of attaching a glucose molecule increases the compound's water solubility, facilitating its transport and storage within the plant cell, often in the vacuole. This sequestration prevents potential toxicity to the cell's own metabolic processes while allowing for rapid release when needed.

In the context of stress adaptation, the functions of this compound can be largely inferred from the roles of its aglycone, p-coumaric acid, which is a known player in plant defense and stress responses. Phenolic compounds, in general, are crucial for counteracting the damaging effects of various stressors. nih.gov The glycosylation to form this compound can be seen as a mechanism to modulate the activity and mobility of p-coumaric acid.

Under conditions of oxidative stress, which can be induced by factors such as high light intensity, drought, or pathogen attack, the stored this compound can be hydrolyzed by beta-glucosidases to release free p-coumaric acid. The free acid can then act as a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting cellular components from damage. nih.gov This regulated release is a key aspect of the plant's adaptive strategy.

Furthermore, p-coumaric acid is a precursor for the synthesis of lignin, a complex polymer that provides structural integrity to the cell wall and acts as a physical barrier against pathogen invasion. It is also a building block for flavonoids and other polyphenols that have diverse protective functions, including UV screening and antimicrobial activity. nih.gov The storage of p-coumaric acid in its glycosylated cis-form ensures a ready supply for these downstream pathways when environmental cues signal a need for reinforcement of the plant's defenses.

The table below summarizes the key aspects of this compound's contribution to plant secondary metabolism and stress adaptation.

| Feature | Description | Significance in Plant Physiology |

| Biosynthetic Pathway | Phenylpropanoid Pathway | Central to the production of essential secondary metabolites. |

| Precursor | cis-p-Coumaric Acid | A key intermediate in the synthesis of lignin, flavonoids, and other phenolics. |

| Glycosylation | Attachment of a glucose molecule | Increases water solubility for transport and vacuolar storage; modulates bioactivity. |

| Isomeric Form | Cis-configuration | Less common than the trans-isomer, suggesting specific enzymatic regulation and potentially distinct biological roles. |

| Role in Stress Response | Serves as a storage form of p-coumaric acid | Allows for the controlled release of the active aglycone in response to oxidative stress, pathogen attack, or other environmental triggers. |

| Antioxidant Potential | The released p-coumaric acid can scavenge reactive oxygen species | Protects cellular structures from oxidative damage during stress conditions. |

Potential Roles in Plant-Environment Interactions

The functions of this compound extend beyond internal stress responses to mediating interactions between the plant and its surrounding environment. These interactions can include defense against herbivores, communication with symbiotic organisms, and competition with other plants (allelopathy).

While direct evidence for the specific roles of this compound in these interactions is limited, the known functions of related phenolic compounds provide a strong basis for its potential involvement. Phenolic compounds are widely recognized for their role as feeding deterrents to herbivores due to their astringent taste and potential toxicity. The storage of this compound in plant tissues could contribute to this chemical defense, with the release of the more active p-coumaric acid upon tissue damage.

In the context of allelopathy, plants can release secondary metabolites into the soil to inhibit the germination and growth of neighboring plants. Cinnamic acid and its derivatives are known to have allelopathic properties. nih.gov It is plausible that this compound, being more water-soluble, could be exuded from the roots or leached from decaying plant material, subsequently hydrolyzing in the soil to release p-coumaric acid and exert its inhibitory effects on competitors.

The stereochemistry of the coumaric acid moiety may also be significant in these interactions. Research on anthocyanins has shown that the cis- or trans-configuration of coumaric acid acylation affects their spectral properties and color. nih.gov This suggests that the specific shape of the molecule can influence its physical and chemical interactions with its environment and with other organisms. For example, the cis-configuration might be a better fit for specific receptors in signaling pathways, either within the plant or in other organisms.

The table below outlines the potential roles of this compound in plant-environment interactions, based on the known functions of related compounds.

| Interaction Type | Potential Role of this compound | Putative Mechanism |

| Defense against Herbivory | May act as a feeding deterrent. | Stored in tissues and releases bitter or toxic p-coumaric acid upon damage. |

| Allelopathy | Could be involved in inhibiting the growth of competing plants. | Exuded from roots or leached from litter, followed by hydrolysis to release allelopathic p-coumaric acid into the soil. |

| Signaling | The cis-isomer may have specific signaling functions. | The unique stereochemistry could allow for specific binding to receptors involved in defense signaling or symbiotic interactions. |

| Microbial Interactions | May influence the composition of the rhizosphere microbiome. | Root exudates containing this compound could selectively promote or inhibit the growth of certain soil microorganisms. |

Further research is needed to fully elucidate the specific ecological and physiological functions of this compound. However, its position within the phenylpropanoid pathway and the known activities of its aglycone strongly suggest that it is a significant, albeit currently understudied, component of a plant's chemical arsenal (B13267) for adaptation and interaction with its environment.

Advanced Research Methodologies and Future Perspectives in 4 O Beta Glucopyranosyl Cis Coumaric Acid Research

Omics-Based Approaches for Comprehensive Pathway Analysis

Understanding the biosynthesis and regulatory networks of 4-O-beta-Glucopyranosyl-cis-coumaric acid is fundamental to its study. Omics technologies, such as transcriptomics and metabolomics, offer a holistic view of the molecular processes involved.

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can identify the genes responsible for the synthesis of this compound. By comparing the gene expression profiles of plants or microorganisms that produce high and low levels of this compound, researchers can pinpoint the specific enzymes involved in its biosynthetic pathway. For instance, transcriptomic analysis in yeast has been used to understand the stress response to related polyphenolic acids, providing insights into the metabolic pathways that could be engineered for enhanced production. nih.gov A hypothetical transcriptomic study on a high-producing plant might reveal the upregulation of genes encoding for phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and specific glucosyltransferases.

Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, provides a direct snapshot of the biochemical processes. By analyzing the metabolic profile, scientists can identify precursor molecules, intermediates, and downstream products related to this compound. Integrated metabolomic and transcriptomic analyses have been successfully employed to unveil the biosynthesis networks of related phenolic compounds in various plants. nih.govnih.gov This dual approach can create a comprehensive map of the metabolic landscape, revealing not only the direct pathway but also interconnected regulatory networks.

The table below illustrates a potential set of differentially expressed genes and metabolites that could be identified through such an omics-based approach in a plant that actively produces this compound.

| Omics Data Type | Molecule | Fold Change (High-Producer vs. Low-Producer) | Putative Function |

| Transcriptomics | Gene encoding Phenylalanine Ammonia-Lyase (PAL) | +5.2 | Phenylpropanoid pathway entry point |

| Transcriptomics | Gene encoding Cinnamate-4-Hydroxylase (C4H) | +4.8 | Conversion of cinnamic acid to p-coumaric acid |

| Transcriptomics | Gene encoding a UDP-glucosyltransferase (UGT) | +6.1 | Glycosylation of p-coumaric acid |

| Metabolomics | L-Phenylalanine | +3.5 | Primary precursor |

| Metabolomics | trans-p-Coumaric acid | +4.2 | Direct precursor to the cis-isomer |

| Metabolomics | 4-O-beta-Glucopyranosyl-trans-coumaric acid | +5.9 | Isomeric form of the target compound |

| Metabolomics | This compound | +7.3 | Target compound |

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Elucidation

Computational chemistry and molecular dynamics (MD) simulations are powerful in silico tools that provide insights into the molecular interactions of this compound at an atomic level. nih.govnih.gov These methods can predict how the compound binds to biological targets, such as enzymes or receptors, and elucidate the mechanisms behind its biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies can be employed to screen potential protein targets and to understand the key amino acid residues involved in the binding interaction. For example, docking studies on p-coumaric acid derivatives have been used to investigate their efficacy as tyrosinase inhibitors. nih.gov Similar approaches can be applied to its glycosylated cis-isomer to explore its inhibitory potential against various enzymes.

Molecular dynamics simulations provide a deeper understanding of the dynamic behavior of the compound and its target over time. mdpi.comdovepress.comsemanticscholar.org These simulations can reveal conformational changes in both the ligand and the protein upon binding, the stability of the complex, and the energetic contributions of different interactions. This information is crucial for understanding the compound's mechanism of action and for designing more potent derivatives. While specific MD simulations for this compound are not yet widely published, the methodology has been extensively applied to related phenolic compounds.

The following table outlines a hypothetical molecular docking and MD simulation study of this compound with a potential enzyme target, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.

| Computational Method | Parameter | Predicted Value/Observation | Interpretation |

| Molecular Docking | Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to the active site |

| Molecular Docking | Key Interacting Residues | Arg120, Tyr355, Ser530 | Hydrogen bonding and pi-stacking interactions are crucial |

| Molecular Dynamics | Root Mean Square Deviation (RMSD) | < 2 Å over 100 ns | The ligand-protein complex is stable over time |

| Molecular Dynamics | Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | Favorable energetic profile for binding |

Bioproduction Strategies and Metabolic Engineering

The natural abundance of this compound can be low and variable, making extraction from plant sources challenging for large-scale production. Metabolic engineering of microorganisms offers a promising alternative for the sustainable and scalable production of this compound. frontiersin.org

The general strategy involves introducing the necessary biosynthetic genes into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, and optimizing the host's metabolism to channel precursors towards the desired product. The biosynthesis of this compound would likely start from a common precursor like L-phenylalanine or L-tyrosine. nih.govnih.gov

Key metabolic engineering steps would include:

Pathway Introduction: Expressing heterologous genes for enzymes like PAL, C4H, and a specific glucosyltransferase.

Precursor Supply Enhancement: Overexpressing genes in the host's native pathways to increase the intracellular pool of precursors like L-phenylalanine. nih.gov

Byproduct Reduction: Deleting genes that lead to the formation of competing byproducts, thereby redirecting metabolic flux towards the target compound.

Cofactor Engineering: Optimizing the supply of necessary cofactors, such as NADPH, which is often required by hydroxylases like C4H. researchgate.net

While the microbial synthesis of the aglycone, p-coumaric acid, has been successfully demonstrated and optimized in various studies, nih.govnih.govresearchgate.netnih.gov the subsequent glycosylation to produce this compound represents the next frontier.

The table below presents a hypothetical metabolic engineering strategy in E. coli for the production of this compound.

| Engineering Target | Genetic Modification | Rationale | Expected Outcome |

| Phenylpropanoid Pathway | Introduce PAL and C4H genes | Convert L-phenylalanine to p-coumaric acid | Accumulation of p-coumaric acid |

| Glycosylation | Introduce a plant-derived UGT gene | Glycosylate p-coumaric acid | Production of 4-O-beta-Glucopyranosyl-coumaric acid |

| Precursor Supply | Overexpress aroG and tyrA genes | Increase L-phenylalanine biosynthesis | Higher precursor availability |

| Byproduct Formation | Delete tyrR gene | Deregulate the aromatic amino acid pathway | Increased flux towards L-phenylalanine |

Elucidation of Specific Cellular and Subcellular Targets

Identifying the specific cellular and subcellular targets of this compound is crucial for understanding its biological effects. While the aglycone, p-coumaric acid, has been shown to modulate various cellular processes, the influence of the glucose moiety on target interaction and subcellular localization remains an active area of investigation.

Studies on p-coumaric acid have indicated its ability to modulate signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy homeostasis. researchgate.netnih.gov Activation of AMPK by p-coumaric acid in skeletal muscle cells has been shown to influence glucose and lipid metabolism. nih.gov Furthermore, p-coumaric acid and its derivatives have been found to affect the expression of proteins involved in cancer cell glycosylation and to interact with the NF-κB signaling pathway. nih.gov

The glycosylation of the molecule could significantly alter its physicochemical properties, such as its solubility and lipophilicity, which in turn could affect its ability to cross cell membranes and its localization within the cell. rhhz.net For instance, studies on other coumarin (B35378) derivatives have shown that modifications to the molecule can lead to specific targeting of organelles like lysosomes or mitochondria. rhhz.net

Future research will likely employ techniques such as affinity chromatography, proteomics, and high-resolution cellular imaging to identify the direct binding partners of this compound and to map its journey within the cell. A known interaction is the moderate inhibitory effect on the enzyme CYP3A4.

The table below summarizes known and potential cellular targets, drawing inferences from studies on p-coumaric acid and its derivatives.

| Potential Cellular Target | Subcellular Location | Associated Biological Process | Evidence/Hypothesis |

| AMP-activated protein kinase (AMPK) | Cytoplasm | Energy metabolism, glucose uptake | p-Coumaric acid is a known activator. nih.gov |

| Cyclooxygenase-2 (COX-2) | Endoplasmic Reticulum, Nuclear Envelope | Inflammation | Common target for phenolic anti-inflammatory compounds. |

| Tyrosinase | Melanosomes | Melanin synthesis | p-Coumaric acid derivatives are known inhibitors. nih.gov |

| NF-κB | Cytoplasm/Nucleus | Inflammation, cell survival | p-Coumaric acid can modulate this pathway. nih.gov |

| Cytochrome P450 3A4 (CYP3A4) | Endoplasmic Reticulum | Xenobiotic metabolism | Moderate inhibitory effect has been reported. |

| Mitochondria | Mitochondria | Apoptosis | Conjugates of p-coumaric acid have been shown to elevate the action of proteins involved in mitochondria-mediated apoptosis. mdpi.com |

Q & A

Q. What are the primary natural sources of this compound, and how does this affect extraction protocols?

- Methodological Answer : The compound is isolated from Nelumbo nucifera (sacred lotus) and Trifolium pratense (red clover) . For extraction, use polar solvents (e.g., methanol/water mixtures) and optimize conditions based on plant matrix complexity. Soxhlet extraction or ultrasound-assisted methods are recommended for higher yields. Confirm purity via HPLC and nuclear magnetic resonance (NMR) spectroscopy .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in amber vials at -20°C under inert gas (e.g., argon) to prevent oxidation and hydrolysis. The compound is hygroscopic and degrades in light; solubility in DMSO or methanol is low (~1–5 mg/mL), so prepare fresh solutions for experiments .

Advanced Research Questions

Q. How can researchers elucidate the role of this compound in NF-κB or PI3K/Akt/mTOR signaling pathways?

- Methodological Answer :

In vitro assays : Treat cell lines (e.g., macrophages or cancer cells) with the compound and measure pathway activation via Western blotting (e.g., phosphorylated IκBα for NF-κB, Akt for PI3K).

Gene silencing : Use siRNA to knock down pathway components and assess the compound’s effect on downstream targets.

Data interpretation : Cross-validate results with cytokine profiling (ELISA) to resolve contradictions between pathway inhibition and pro-inflammatory responses .

Q. What experimental strategies are effective for studying the pharmacokinetics of this compound in vivo?

- Methodological Answer :

- Dosing : Administer orally or intravenously in rodent models (e.g., 10–50 mg/kg) .

- Bioavailability : Use LC-MS/MS to measure plasma concentrations. Note that glycosylation may reduce absorption; consider enzymatic hydrolysis studies to track aglycone metabolites.

- Tissue distribution : Perform mass spectrometry imaging (MSI) to localize the compound in target organs .

Q. How can researchers validate traditional medicinal applications (e.g., anti-inflammatory or bone-healing properties) using modern pharmacological approaches?

- Methodological Answer :

Animal models : Induce inflammation (e.g., carrageenan-induced paw edema) or osteoporosis (ovariectomized rats) and administer the compound.

Biomarkers : Quantify serum cytokines (IL-6, TNF-α) or bone density (micro-CT).

Mechanistic studies : Combine transcriptomics and proteomics to identify target genes/proteins, such as osteocalcin or COX-2 .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

- Methodological Answer :

- Source variability : Compare compound purity (≥98% by HPLC) and stereochemistry (cis vs. trans isomers) across studies .

- Experimental design : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media).

- Meta-analysis : Use systematic review tools to assess bias in published data, focusing on dose-response relationships and negative controls .

Structural and Functional Analysis

Q. What advanced techniques are recommended for characterizing the glycosidic linkage in this compound?

- Methodological Answer :

- NMR spectroscopy : Assign anomeric proton signals (δ 4.8–5.2 ppm for β-glycosides) and confirm linkage via NOESY/ROESY correlations.

- Enzymatic hydrolysis : Use β-glucosidase to cleave the glycosidic bond and analyze products via MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.